molecular formula C6H10O5 B017293 (3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3H)-one CAS No. 492-30-8

(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3H)-one

Cat. No. B017293
CAS RN: 492-30-8
M. Wt: 162.14 g/mol
InChI Key: WJBVKNHJSHYNHO-ZMIZWQJLSA-N
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Description

Synthesis Analysis

The synthesis of related furan derivatives, such as 4-halo-5-hydroxyfuran-2(5H)-ones, has been achieved through efficient sequential halolactonization and gamma-hydroxylation reactions of 4-aryl-2,3-allenoic acids. These reactions, catalyzed by iodine or copper halides, yield moderate to good product yields and have been verified by X-ray single-crystal diffraction studies, indicating the potential pathway for synthesizing structurally similar compounds like our target molecule (Ma, Wu, & Shi, 2004).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively analyzed through single-crystal X-ray diffraction, revealing the intricate details of their frameworks. For instance, compounds like 3-methyl-4-iodo-5-phenyl-5-hydroxyl-2(5H)-furanone have been structurally characterized to understand the spatial arrangement and bonding patterns, which are crucial for assessing the reactivity and synthesis pathways of our compound of interest (Ma, Wu, & Shi, 2004).

Chemical Reactions and Properties

The chemical reactivity of furan derivatives often involves their participation in various organic reactions, including halolactonization, hydroxylation, and polymerization. For example, enzymatic polymerization has been used to create biobased polyesters from furan derivatives, demonstrating their utility in forming polymeric materials with desirable properties (Jiang et al., 2014).

Scientific Research Applications

Endoplasmic Reticulum Stress Protection

Novel compounds from the mushroom Mycoleptodonoides aitchisonii have shown protective activity against endoplasmic reticulum (ER) stress-dependent cell death. This research highlights the potential of such compounds in addressing diseases related to ER stress (Choi et al., 2009).

Biomass Conversion

Studies on the catalytic reduction of biomass-derived furanic compounds with hydrogen detail how these processes can efficiently convert oxygen-rich compounds into useful chemicals, showcasing the importance of these transformations in the biorefinery industry (Nakagawa et al., 2013).

Advanced Material Synthesis

Research into new branched tetrahydrofurane δ-sugar amino acids derived from cellulose pyrolysis products illustrates the creation of novel peptidomimetics and highlights the versatile applications of these compounds in material science (Defant et al., 2011).

Catalytic Studies

The synthesis and characterization of new oxidovanadium(V) complexes offer insights into the design of catalysts for various chemical reactions, contributing to the development of more efficient catalytic processes (Back et al., 2012).

Antioxidant Activity

Compounds combining the antioxidant properties of ascorbic acid and alpha-tocopherol analogues have been designed and shown potent radical scavenging activities, suggesting their use in preventing oxidative stress-related diseases (Manfredini et al., 2000).

Cytotoxicity and Anticancer Studies

Research on polyketide spiroketals and their cytotoxicity toward various cancer cell lines highlights the potential of these compounds in cancer therapy, demonstrating the importance of natural products in drug discovery (Meilert et al., 2004).

Antifungal Activity

Studies on diastereomeric furanones from Mutisia friesiana and their antifungal activity against Cladosporium cucumerinum suggest the role of such compounds in developing new antifungal agents (Viturro et al., 2001).

properties

IUPAC Name

(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5/c1-6(10)4(8)3(2-7)11-5(6)9/h3-4,7-8,10H,2H2,1H3/t3-,4-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBVKNHJSHYNHO-ZMIZWQJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(OC1=O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@@H]([C@H](OC1=O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401305049
Record name 2-C-Methyl-D-ribono-1,4-lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401305049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3H)-one

CAS RN

492-30-8
Record name 2-C-Methyl-D-ribono-1,4-lactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=492-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-C-Methyl-D-ribono-1,4-lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401305049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3H)-one
Reactant of Route 2
(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3H)-one
Reactant of Route 3
(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3H)-one
Reactant of Route 4
(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3H)-one
Reactant of Route 5
(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3H)-one
Reactant of Route 6
(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3H)-one

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